Superior Conformational Stability in MD Simulations
In a head-to-head computational comparison of the top 5 screening hits, DprE1-IN-10 (referred to as 'hit 2') demonstrated superior conformational stability over a 200 ns molecular dynamics (MD) simulation when bound to the DprE1 enzyme [1]. This stability was a key differentiating factor among the compounds evaluated. The MD results for DprE1-IN-10 were also found to be in strong accordance with its high docking score and favorable MM-GBSA value, providing a multi-parametric validation of its predicted activity [1].
| Evidence Dimension | Conformational stability in molecular dynamics simulation |
|---|---|
| Target Compound Data | Identified as the 'best hit' based on conformational stability throughout a 200 ns simulation. |
| Comparator Or Baseline | Other top 5 hit molecules from the same virtual screening campaign. |
| Quantified Difference | Qualitative ranking: DprE1-IN-10 (hit 2) ranked as the most stable hit, surpassing the other four compounds in the top 5. |
| Conditions | Molecular dynamics simulation for 200 ns using DprE1 enzyme structure (PDB: 4KW5). |
Why This Matters
Conformational stability in MD simulations is a strong predictor of sustained target engagement in a dynamic biological environment, suggesting DprE1-IN-10 may offer a more robust starting point for lead optimization compared to other hits with less stable binding modes.
- [1] Dash S, Rathi E, Kumar A, Chawla K, Kini SG. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches. Scientific Reports. 2024;14(1):11226. View Source
